6-Oxohexyl 2-hexyldecanoate

Catalog No.
S12880143
CAS No.
1849616-54-1
M.F
C22H42O3
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxohexyl 2-hexyldecanoate

CAS Number

1849616-54-1

Product Name

6-Oxohexyl 2-hexyldecanoate

IUPAC Name

6-oxohexyl 2-hexyldecanoate

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h19,21H,3-18,20H2,1-2H3

InChI Key

YUMIMGCWWZGECY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCC=O

6-Oxohexyl 2-hexyldecanoate is a chemical compound classified as a lipid, specifically an ester derived from decanoic acid and 6-oxohexanol. Its molecular formula is C22_{22}H42_{42}O3_3, and it has a molecular weight of 354.57 g/mol. This compound is notable for its role in the formulation of lipid nanoparticles, which are utilized in drug delivery systems, particularly in mRNA vaccines and other therapeutic applications .

Involving 6-oxohexyl 2-hexyldecanoate primarily include its formation through esterification and potential hydrolysis. The synthesis typically involves the reaction of 6-bromohexanol with 2-hexyldecanoic acid in the presence of acid catalysts such as p-toluenesulfonic acid or sulfuric acid. The reaction mechanism may also involve acylation steps that yield the desired ester product .

In oxidative conditions, the compound can undergo transformations leading to the formation of aldehyde derivatives, highlighting its reactivity under specific conditions. Studies have shown that exposure to hydrogen peroxide can lead to detectable aldehyde products, indicating possible degradation pathways or byproduct formation during synthesis or storage .

6-Oxohexyl 2-hexyldecanoate exhibits significant biological activity as a lipid component in lipid nanoparticles (LNPs). These nanoparticles are crucial for delivering nucleic acids, such as messenger RNA, into cells. The efficacy of these delivery systems is influenced by the physicochemical properties of the lipids used, including their ability to form stable complexes with nucleic acids and facilitate cellular uptake .

Research indicates that this compound can also impact drug safety profiles due to potential impurities formed during synthesis, which could affect biological outcomes . Thus, understanding its biological activity is essential for optimizing formulations for therapeutic applications.

The synthesis of 6-oxohexyl 2-hexyldecanoate can be performed through various methods:

  • Esterification: The primary method involves the reaction between 6-bromohexanol and 2-hexyldecanoic acid using an acid catalyst.
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques that allow for more efficient synthesis under controlled conditions, improving yields and purity .
  • Alternative Routes: Other synthetic pathways include using different alkyl halides or employing amine alkylation strategies to modify the lipid structure further .

These methods aim to enhance the efficiency and scalability of producing this lipid for pharmaceutical applications.

Interaction studies involving 6-oxohexyl 2-hexyldecanoate focus on its compatibility with nucleic acids and other components within lipid formulations. These studies assess how variations in lipid composition influence the stability and efficacy of drug delivery systems. For instance, research has demonstrated that specific modifications to lipid structures can enhance cellular uptake and improve therapeutic outcomes when delivering mRNA .

Furthermore, investigations into potential impurities arising from synthesis highlight the importance of monitoring these interactions to ensure safety and efficacy in clinical applications .

Several compounds share structural similarities with 6-oxohexyl 2-hexyldecanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Decanoic AcidC10_{10}H20_{20}OSaturated fatty acid; used in various applications
Hexyl DecanoateC12_{12}H24_{24}OEster used in cosmetic formulations
Hexanoyl HexadecenoateC22_{22}H42_{42}OLipid component; involved in drug delivery

Uniqueness: What sets 6-oxohexyl 2-hexyldecanoate apart is its specific oxo group at the sixth position of the hexyl chain, which influences its reactivity and biological interactions compared to other similar lipids. This feature enhances its utility in forming stable lipid nanoparticles tailored for effective drug delivery systems.

XLogP3

7.8

Hydrogen Bond Acceptor Count

3

Exact Mass

354.31339520 g/mol

Monoisotopic Mass

354.31339520 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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